PTP1B Inhibition: 2.6-Fold Tighter Binding Affinity Compared to a Structurally Distinct PTP1B Inhibitor
N-(4-Methoxyphenyl)-N'-pyridin-4-ylurea (JHJ) inhibits recombinant human protein-tyrosine phosphatase 1B (PTP1B) with a Ki value of 26,000 nM (26 µM) at pH 5.5, measured using p-nitrophenyl phosphate as substrate [1]. By contrast, a structurally distinct PTP1B inhibitor CHEMBL2375436 (BDBM50433183) exhibits a Ki of 66,500 nM under comparable pNPP hydrolysis conditions [2]. The 2.6-fold difference in binding affinity, although modest in absolute terms, reflects the influence of the 4-methoxyphenyl-pyridin-4-yl pharmacophore on PTP1B catalytic site engagement and provides a quantitative benchmark for structure–activity relationship (SAR) studies within this phosphatase target class [3].
| Evidence Dimension | PTP1B inhibitory binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26,000 nM (26 µM) |
| Comparator Or Baseline | CHEMBL2375436 (BDBM50433183): Ki = 66,500 nM |
| Quantified Difference | 2.6-fold tighter binding (ΔKi = 40,500 nM in favor of target compound) |
| Conditions | Recombinant human PTP1B; p-nitrophenyl phosphate (pNPP) substrate; pH 5.5; spectrophotometric detection |
Why This Matters
For researchers procuring compounds for PTP1B inhibitor screening, a 2.6-fold difference in Ki can significantly affect hit confirmation rates and the sensitivity of dose–response analyses at typical screening concentrations (10–100 µM).
- [1] BindingDB. PTP1B Inhibition Data: N-(4-methoxyphenyl)-N'-pyridin-4-ylurea, Ki = 2.60E+4 nM, pH 5.5. BDBM50118775. http://bdb8.ucsd.edu/ View Source
- [2] BindingDB. BDBM50433183 (CHEMBL2375436): Ki = 6.65E+4 nM against PTP1B. Inhibition of PTP1B-mediated pNPP hydrolysis. http://ww.w.bindingdb.org/ View Source
- [3] Skaist Mehlman T, Biel JT, Azeem SM, et al. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. PDB 7FRI. Deposited 2022-10-24. View Source
